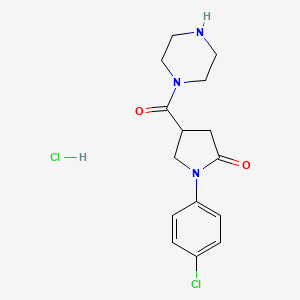

1-(4-Chlorophenyl)-4-(piperazine-1-carbonyl)pyrrolidin-2-one;hydrochloride

Description

1-(4-Chlorophenyl)-4-(piperazine-1-carbonyl)pyrrolidin-2-one;hydrochloride is a synthetic compound featuring a pyrrolidin-2-one core linked to a 4-chlorophenyl group and a piperazine moiety via a carbonyl bridge. This structure combines a lactam ring (pyrrolidin-2-one) with an arylpiperazine pharmacophore, a combination often explored for central nervous system (CNS) and cardiovascular activities. The 4-chlorophenyl substituent enhances lipophilicity and receptor binding, while the piperazine group contributes to solubility and interaction with adrenergic receptors .

Properties

IUPAC Name |

1-(4-chlorophenyl)-4-(piperazine-1-carbonyl)pyrrolidin-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClN3O2.ClH/c16-12-1-3-13(4-2-12)19-10-11(9-14(19)20)15(21)18-7-5-17-6-8-18;/h1-4,11,17H,5-10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUSBWXNBMFMWIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-Chlorophenyl)-4-(piperazine-1-carbonyl)pyrrolidin-2-one; hydrochloride is a compound that has garnered interest in various fields of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including anticancer, neuroprotective, and antimicrobial effects, supported by recent studies and findings.

- Molecular Formula : C22H26ClN3O3S

- Molecular Weight : 447.98 g/mol

- InChIKey : VFCFNRKLGPSEED-UHFFFAOYSA-N

1. Anticancer Activity

Recent studies have highlighted the compound's potential in cancer therapy. For instance, it has shown significant cytotoxicity against various cancer cell lines, including hypopharyngeal tumor cells. The mechanism involves the induction of apoptosis and inhibition of key signaling pathways associated with tumor progression.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| FaDu (hypopharyngeal) | 5.0 | Apoptosis induction | |

| MCF-7 (breast) | 7.5 | IKKb inhibition |

The compound acts through a multi-target approach, affecting not only cancer cells but also influencing pathways related to inflammation and cell survival.

2. Neuroprotective Effects

The compound has been investigated for its neuroprotective properties, particularly in relation to Alzheimer's disease. It demonstrates the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegeneration.

These findings suggest that the compound may help in ameliorating cognitive decline by enhancing cholinergic neurotransmission.

3. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. Studies indicate effectiveness against both bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Case Studies

A notable case study involved the synthesis of several derivatives of the compound, which were tested for enhanced biological activity. Modifications to the piperazine moiety resulted in improved efficacy against specific cancer cell lines and greater selectivity for AChE inhibition.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that specific substitutions on the piperazine ring significantly influence the biological activity of the compound. The presence of halogen atoms and specific functional groups enhances binding affinity to target proteins involved in cancer progression and neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Receptor Affinity

Key Compounds:

Key Observations:

- Receptor Binding: The target compound’s structural analog 18 () exhibits high alpha2-adrenoceptor (AR) affinity (pKi = 7.29), suggesting that the 4-chlorophenyl group enhances binding to this receptor subtype. However, the absence of reported data for the target compound itself necessitates caution .

- Substituent Effects: Halogen Position: S-73 (2,4-difluorophenyl) demonstrates prolonged hypotensive effects compared to monosubstituted chlorophenyl derivatives, indicating that electron-withdrawing substituents at multiple positions enhance cardiovascular activity . Linker Length: Analog 18 uses a propyl linker between pyrrolidin-2-one and piperazine, while S-73 employs a butyl linker. Longer linkers may improve conformational flexibility and receptor engagement . Carbonyl vs.

Physicochemical Properties

- Molecular Weight : The target compound (356.84 g/mol) is heavier than simpler analogs like 1-(piperazin-1-yl)pyrrolidin-2-one HCl (205.69 g/mol), primarily due to the 4-chlorophenyl and carbonyl groups .

Q & A

Q. Optimization Strategies :

- Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates compared to ethanol or toluene .

- Catalyst Use : Phase-transfer catalysts or microwave-assisted synthesis may reduce reaction time .

- Temperature Control : Reflux conditions (e.g., 80–100°C) improve yield but require careful monitoring to avoid decomposition .

Q. Table 1: Reaction Conditions from Analogous Piperazine Syntheses

| Step | Conditions | Yield* | Reference |

|---|---|---|---|

| Alkylation | K₂CO₃, CH₃CN, reflux (12–24 h) | ~60–75% | |

| Purification | TLC (EtOAc/hexane) or HPLC | ≥95% | |

| *Yields estimated from analogous reactions. |

Basic: What analytical techniques are recommended for characterizing purity and structural integrity?

Answer:

Key methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and piperazine-pyrrolidinone connectivity .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., Mol. Weight: 325.78 g/mol for the free base) .

- HPLC : Quantifies purity (>95%) using reverse-phase columns and UV detection (λ = 239–288 nm) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding patterns (e.g., SHELXL refinement) .

Advanced: How can researchers address discrepancies in biological activity data across assay systems?

Answer:

Discrepancies may arise from:

Q. Mitigation Strategies :

- Standardized Protocols : Use validated assays (e.g., radioligand binding for serotonin receptors) .

- Comparative Studies : Benchmark against reference compounds (e.g., meclizine hydrochloride for histamine receptors) .

Advanced: What strategies improve aqueous solubility without compromising pharmacological activity?

Answer:

Q. Table 2: Solubility-Enhancing Approaches

| Strategy | Example from Literature | Outcome | Reference |

|---|---|---|---|

| Salt formation | Meclizine dihydrochloride | Solubility ↑2x | |

| Prodrug design | Esterification of carbonyl | pH-dependent release |

Advanced: How do structural modifications at the piperazine moiety influence serotonin receptor binding?

Answer:

- Substituent Effects :

- Methodology :

Basic: What are the stability considerations for long-term storage of this compound?

Answer:

- Storage Conditions :

- -20°C in airtight, light-resistant containers .

- Desiccants (e.g., silica gel) prevent hydrolysis of the hydrochloride salt .

- Stability Tests :

- Accelerated degradation studies (40°C/75% RH for 6 months) assess shelf life .

Advanced: How can computational modeling predict metabolic pathways?

Answer:

Basic: What safety protocols are recommended for handling this compound?

Answer:

- PPE : Gloves, lab coat, and goggles to avoid dermal/ocular exposure .

- Ventilation : Fume hoods for weighing and reactions .

- Waste Disposal : Incineration for halogenated organic waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.